2-Chloro-5-cyclopropyl-1,3,4-thiadiazole
Overview
Description
Scientific Research Applications
Overview of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole scaffold, which includes compounds like 2-Chloro-5-cyclopropyl-1,3,4-thiadiazole, is a critical nucleus in medicinal chemistry due to its wide array of pharmacological activities. These activities stem, in part, from the toxophoric N2C2S moiety present in these compounds. This structural feature is associated with a range of biological actions including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral effects. The diverse pharmacological profile highlights the potential of 1,3,4-thiadiazole derivatives in drug development, encouraging the synthesis of hybrid molecules that combine various functional groups to create compounds with novel biological profiles (Mishra, Singh, Tripathi, & Giri, 2015).
Biological Activity and Structural Significance
1,3,4-Thiadiazole and its derivatives have been recognized for their diverse pharmacological potentials, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The versatility of these compounds is attributed to their heterocyclic systems, which serve as crucial pharmacophore scaffolds in medicinal chemistry. The structural flexibility of the 1,3,4-thiadiazole core allows for extensive chemical modifications, leading to compounds with significant biological activities. This adaptability makes 1,3,4-thiadiazole derivatives valuable for constructing new drug-like molecules with potential medical applications (Lelyukh, 2019).
Applications in Organic Synthesis and Medicinal Chemistry
Thiadiazoles, including those with the 2-Chloro-5-cyclopropyl moiety, are crucial in various applications beyond pharmacology. Their use extends to organic synthesis, where they function as oxidation inhibitors, cyanine dyes, metal chelating agents, and anti-corrosion agents. The broad spectrum of applications underscores the global research interest in thiadiazole chemistry, pushing the boundaries of synthetic strategies and techniques to explore the full potential of these compounds in both organic and medicinal chemistry contexts (Asif, 2016).
Mechanism of Action
Target of action
1,3,4-thiadiazoles are known to exhibit a wide range of biological activities. The exact target can vary depending on the specific compound and its functional groups. Some 1,3,4-thiadiazoles have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of action
The mode of action of 1,3,4-thiadiazoles depends on their specific biological activity. For example, some antiviral 1,3,4-thiadiazoles inhibit viral replication by interacting with viral proteins .
Biochemical pathways
The biochemical pathways affected by 1,3,4-thiadiazoles can vary widely. For instance, some anticancer 1,3,4-thiadiazoles may affect cell cycle regulation and apoptosis pathways .
Result of action
The molecular and cellular effects of 1,3,4-thiadiazoles can vary depending on their specific biological activity. For example, some anticancer 1,3,4-thiadiazoles may induce cell cycle arrest and apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
2-Chloro-5-cyclopropyl-1,3,4-thiadiazole has been found to interact with key enzymes and proteins in biochemical reactions . For instance, it has been suggested that the compound plays a significant role in bonding and hydrophobic interactions with key amino acid residues . This interaction is believed to contribute to its biochemical activity .
Cellular Effects
In terms of cellular effects, this compound has been shown to have cytotoxic effects on multiple human cancer cell lines . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, leading to changes in gene expression . It exerts its effects at the molecular level through binding interactions with biomolecules and potential enzyme inhibition or activation .
Dosage Effects in Animal Models
This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical aspects of its biochemical properties. This could involve interaction with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2-chloro-5-cyclopropyl-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2S/c6-5-8-7-4(9-5)3-1-2-3/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSAATRFXCXRFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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